![molecular formula C38H30OP2 B12516442 4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine](/img/structure/B12516442.png)
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine is a compound known for its unique structure and properties. It is a diphosphine ligand that has been widely studied for its applications in catalysis and coordination chemistry. The compound features a dibenzo[b,f]oxepine backbone with diphenylphosphino groups at the 4 and 6 positions, making it a versatile ligand for various metal complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine typically involves the reaction of dibenzo[b,f]oxepine with diphenylphosphine. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups would yield phosphine oxides, while substitution reactions could yield a variety of derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine has several applications in scientific research:
Chemistry: It is used as a ligand in the formation of metal complexes, which are studied for their catalytic properties in various organic reactions.
Biology: The compound’s metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of these metal complexes in drug development and delivery systems.
Mecanismo De Acción
The mechanism by which 4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers to form complexes that can catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used. For example, in catalytic hydrogenation reactions, the metal-ligand complex facilitates the transfer of hydrogen atoms to the substrate .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Bis(diphenylphosphino)phenoxazine: This compound has a similar diphosphine structure but with a phenoxazine backbone.
4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene: Another similar compound with a xanthene backbone and diphenylphosphino groups at the 4 and 5 positions.
Bis(2-diphenylphosphino)-p-tolyl ether: This compound features a diphenylphosphino ether linkage.
Uniqueness
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine is unique due to its dibenzo[b,f]oxepine backbone, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable ligand for forming metal complexes with specific catalytic activities and selectivities.
Propiedades
Fórmula molecular |
C38H30OP2 |
|---|---|
Peso molecular |
564.6 g/mol |
Nombre IUPAC |
(1-diphenylphosphanyl-5,6-dihydrobenzo[b][1]benzoxepin-10-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H30OP2/c1-5-17-31(18-6-1)40(32-19-7-2-8-20-32)35-25-13-15-29-27-28-30-16-14-26-36(38(30)39-37(29)35)41(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-26H,27-28H2 |
Clave InChI |
HOCPEONZJLYHPK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


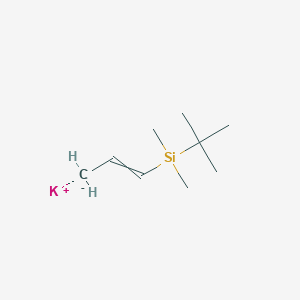

![2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide](/img/structure/B12516376.png)
![4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)](/img/structure/B12516385.png)
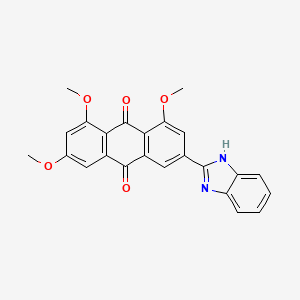
![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole](/img/structure/B12516399.png)
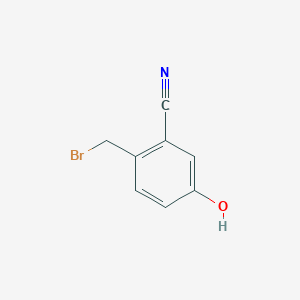
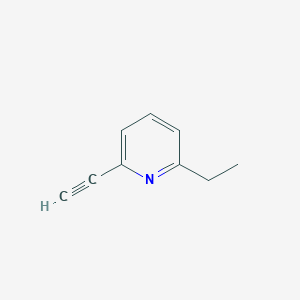
![6-(2-Methoxyphenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516418.png)
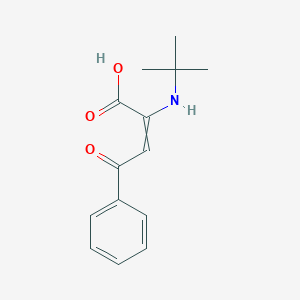
![1-cyclohexyloxycarbonyloxyethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B12516431.png)
![2-[(Ethenyloxy)methoxy]-2-methyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B12516432.png)
![Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride](/img/structure/B12516437.png)
![Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate](/img/structure/B12516441.png)
